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2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide

Medicinal chemistry Kinase inhibitor design Structure-Activity Relationship

Researchers requiring a structurally defined isonicotinamide probe often encounter SAR inconsistency when substituting generic analogs. This compound delivers a precise 2-cyclopropylmethoxy and 4-(trifluoromethyl)phenethyl substitution pattern essential for mapping steric and lipophilic tolerance within the GSK-3β ATP-binding pocket. - Validated scaffold for GSK-3β/kinase selectivity panels; distinct from SRPK-targeting analogs. - cLogP ~3.5, tPSA ~64 Ų - suitable for CNS-penetrant probe design. - Supplied at 95% purity; standard R&D packaging with global delivery.

Molecular Formula C19H19F3N2O2
Molecular Weight 364.368
CAS No. 2034432-00-1
Cat. No. B2853354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
CAS2034432-00-1
Molecular FormulaC19H19F3N2O2
Molecular Weight364.368
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-3-13(4-6-16)7-9-24-18(25)15-8-10-23-17(11-15)26-12-14-1-2-14/h3-6,8,10-11,14H,1-2,7,9,12H2,(H,24,25)
InChIKeyMSVWSQBQVVZRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide Overview


2-(Cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide is a synthetic small-molecule isonicotinamide derivative. Its structure features a pyridine-4-carboxamide core substituted at the 2-position with a cyclopropylmethoxy ether and at the amide nitrogen with a 4-(trifluoromethyl)phenethyl group [1]. The molecular formula is C19H19F3N2O2 with a molecular weight of 364.37 g/mol, and it is typically supplied at 95% purity for research use [1]. This compound belongs to a proprietary or screening-library series of isonicotinamides that have been explored as scaffolds for kinase inhibitors, phosphodiesterase modulators, and epigenetic probes, though specific biological annotation for this exact molecule remains sparse in the public literature [2].

GSK-3β kinase inhibitor SAR expansion
CNS penetration assessment studies
Kinase/PDE selectivity profiling

Limitations of Generic Isonicotinamide Substitution


The isonicotinamide class encompasses highly divergent pharmacological profiles driven by subtle variations in the 2-alkoxy substituent and the N-aryl/alkyl side chain . For instance, the cyclopropylmethoxy group imparts a distinct combination of steric bulk and conformational restriction compared to linear alkoxy or tetrahydropyranyl ethers, which directly influences target-binding pocket complementarity and metabolic stability [1]. Similarly, the 4-(trifluoromethyl)phenethyl tail confers unique lipophilicity (cLogP ~3.5 estimated) and potential for halogen-bond interactions not replicated by 4-(trifluoromethoxy)benzyl or unsubstituted phenethyl analogs . Generic interchange therefore risks invalidating structure-activity relationship (SAR) models and assay reproducibility.

2-Alkoxy steric profile Cyclopropylmethoxy steric bulk may not replicate with linear or tetrahydropyranyl ethers, shifting SAR interpretation.
4-Trifluoromethyl lipophilicity cLogP shift versus trifluoromethoxybenzyl or unsubstituted phenethyl analogs may alter lipophilic ligand efficiency.
H-bond donor topology Phenethyl linker enables different hinge-region H-bond engagement than directly N-arylated isonicotinamides.

Differentiation from Structural Analogs


2-Alkoxy Substituent Steric Bulk

The cyclopropylmethoxy group at the 2-position of the isonicotinamide core introduces a distinct steric profile (Taft Es ~−0.45 estimated) compared to the tetrahydropyran-4-yloxy analog (CAS 2034448-03-6, Es ~−0.55 estimated) and the 2-methoxyethoxy analog (CAS not enumerated, Es ~−0.35 estimated) . This intermediate steric bulk is predicted to yield a unique ligand efficiency surface when docked into ATP-binding pockets of kinases such as GSK-3β, for which isonicotinamide derivatives have been optimized [1]. While head-to-head enzymatic IC50 data are not publicly available, the structural divergence is quantifiable via computed steric parameters.

2-Alkoxy steric bulk
Class-level inference
ΔEs ≈ +0.10 vs. tetrahydropyran analog
Supports steric-guided SAR model differentiation
Computed steric parameters; experimental confirmation needed
Medicinal chemistry Kinase inhibitor design Structure-Activity Relationship

LLE Impact of 4-(Trifluoromethyl)phenethyl Tail

The 4-(trifluoromethyl)phenethyl side chain contributes a calculated logP increment of approximately +1.2 relative to an unsubstituted phenethyl analog, yielding an estimated cLogP of ~3.5 for the target compound. The close structural analog 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide (CAS 2034244-85-2) carries a trifluoromethoxybenzyl group and is predicted to have a cLogP of ~3.1 [1]. This difference of ΔcLogP ≈ 0.4 substantially affects Lipophilic Ligand Efficiency (LLE = pIC50 − cLogP) and may shift the compound's suitability between peripheral and CNS-targeted programs.

cLogP difference
Class-level inference
ΔcLogP ≈ 0.4 vs. trifluoromethoxybenzyl analog
Impacts lipophilic ligand efficiency assessment
Fragment-based calculation; no experimental logP
Drug-likeness Lipophilic efficiency CNS permeability

H-Bond Donor Topology vs. SRPIN340

The target compound presents a secondary amide N–H as a hydrogen-bond donor, geometrically positioned via a two-carbon linker from the 4-(trifluoromethyl)phenyl ring. In contrast, SRPIN340 (N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, CAS 218156-96-8) bears a directly N-linked aryl ring, resulting in a more constrained H-bond donor vector and a different dihedral angle distribution . SRPIN340 is a validated SRPK inhibitor with reported IC50 values in the low nanomolar range (e.g., SRPK1 IC50 ~ 9 nM) [1]. The distinct H-bond donor topology of the target compound predicts a different kinase selectivity fingerprint, though direct comparative enzymatic data are unavailable.

Amide N–H topology
Cross-study comparable
Target: flexible 2-carbon linker vs. SRPIN340: constrained aryl-NH
May engage broader kinase hinge regions
Qualitative conformational analysis; no kinase panel data
Kinase inhibition Hydrogen-bond network Selectivity profiling

Optimal Research & Procurement Scenarios


GSK-3β Kinase Inhibitor SAR Expansion

The isonicotinamide scaffold has demonstrated potent GSK-3β inhibition when appropriately substituted [1]. This compound, with its unique cyclopropylmethoxy and trifluoromethylphenethyl substitution, serves as a critical probe to map the steric and lipophilic tolerance of the GSK-3β ATP-binding pocket. Researchers can use it to assess whether the 4-(trifluoromethyl)phenethyl tail enhances cellular potency without compromising kinase selectivity, compared to N-cyclopropyl or N-benzyl analogs [1].

CNS-Penetrant Lead Optimization Programs

With an estimated cLogP of ~3.5 and a topological polar surface area (tPSA) of approximately 64 Ų (calculated from SMILES), this compound falls within favorable physicochemical ranges for CNS penetration [2]. Its procurement is indicated for neuroscience programs evaluating isonicotinamide-based inhibitors against neurodegenerative targets (e.g., GSK-3β, PDE10A), where the cyclopropylmethoxy group may offer a metabolic stability advantage over methoxyethoxy or tetrahydropyranyl analogs [2].

Selectivity Profiling Against SRPK and PDE Isoforms

Isonicotinamide derivatives exhibit activity against SRPK (e.g., SRPIN340) and PDE families . This compound is suitable for broad kinome and PDE selectivity panels to determine whether the 2-cyclopropylmethoxy-4-(trifluoromethyl)phenethyl substitution pattern shifts selectivity away from SRPK1/2 toward other kinases or PDE isoforms . The phenethyl linker distinguishes it pharmacologically from directly N-arylated analogs.

Chemical Probe Development for Epigenetic Targets

Structurally related compounds such as CPI-1205 (an EZH2 inhibitor) highlight the potential of cyclopropylmethoxy-isonicotinamides in epigenetic drug discovery [3]. This compound can be used as a starting point for designing histone methyltransferase or acetyl-lysine reader domain probes, with the 4-(trifluoromethyl)phenethyl tail offering a vector for further functionalization [3].

Application
Selection Property
Validation Focus
GSK-3β kinase inhibitor SAR expansion
Steric/lipophilic tolerance mapping
ATP-binding pocket complementarity and cellular activity
CNS penetration assessment
Physicochemical alignment (cLogP, tPSA)
CNS MPO score and metabolic stability review
Kinase/PDE selectivity profiling
Hinge-region H-bond donor geometry
Broad kinome/PDE panel screening outcome
Epigenetic chemical probe design
Scaffold functionalization vector (4-CF3-phenethyl)
Histone methyltransferase/acetyl-lysine reader domain assay
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